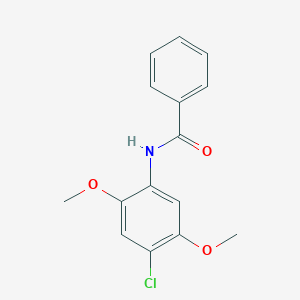![molecular formula C15H12Br2N2O B274099 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide](/img/structure/B274099.png)
4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide, also known as BPEB, is a chemical compound that has been extensively studied for its potential use in scientific research. BPEB is a hydrazone derivative of benzohydrazide, which has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. It also inhibits the expression of pro-inflammatory cytokines and enzymes, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, reduce the production of reactive oxygen species, and inhibit the expression of pro-inflammatory cytokines and enzymes. 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide has also been shown to have antitumor effects, as it induces apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential use in scientific research. However, there are some limitations to its use. 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide has a low solubility in water, which can make it difficult to work with in some experiments. It also has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide. One potential area of research is the development of more effective methods for synthesizing 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide. Another area of research is the study of the long-term effects of 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide on biological systems. Additionally, there is potential for the development of 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide-based therapies for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Conclusion:
In conclusion, 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide is a chemical compound that has been extensively studied for its potential use in scientific research. It has a variety of biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor effects. 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide has potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. While there are some limitations to its use, there are several future directions for research on 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide that could lead to new discoveries and potential therapies.
Métodos De Síntesis
The synthesis of 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide involves the reaction of 4-bromoacetophenone with benzohydrazide in the presence of acetic acid. The resulting product is then treated with 4-bromobenzaldehyde to form 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
Aplicaciones Científicas De Investigación
4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. 4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide has also been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
Nombre del producto |
4-bromo-N'-[1-(4-bromophenyl)ethylidene]benzohydrazide |
|---|---|
Fórmula molecular |
C15H12Br2N2O |
Peso molecular |
396.08 g/mol |
Nombre IUPAC |
4-bromo-N-[(E)-1-(4-bromophenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C15H12Br2N2O/c1-10(11-2-6-13(16)7-3-11)18-19-15(20)12-4-8-14(17)9-5-12/h2-9H,1H3,(H,19,20)/b18-10+ |
Clave InChI |
YNTWCFZDIKDXAF-VCHYOVAHSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/C2=CC=C(C=C2)Br |
SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br |
SMILES canónico |
CC(=NNC(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {4-[3-allyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B274020.png)
![3-phenyl-2-thioxo-5-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one](/img/structure/B274024.png)




![4-nitro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B274032.png)




![4,11-Di(tert-butyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B274045.png)

